molecular formula C6H5N3S B428194 2-(2-Pyrimidinylsulfanyl)acetonitrile CAS No. 74537-75-0

2-(2-Pyrimidinylsulfanyl)acetonitrile

Cat. No.: B428194
CAS No.: 74537-75-0
M. Wt: 151.19g/mol
InChI Key: VDADVILLLUBBNV-UHFFFAOYSA-N
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Description

2-(2-Pyrimidinylsulfanyl)acetonitrile is a chemical compound with the linear formula C6H5N3S . It contains a total of 15 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), 1 sulfide, and 1 Pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a nitrile group (C≡N), which is aliphatic, and a sulfide .

Scientific Research Applications

Chemical Synthesis and Drug Development

2-(2-Pyrimidinylsulfanyl)acetonitrile has been explored in the synthesis of various compounds with potential pharmaceutical applications. Studies have shown its utility in the development of new antiulcer agents, particularly through the synthesis of pyridazine derivatives which demonstrated potent antisecretory activity in preclinical models. These compounds were synthesized from halopyridazines and phenyl-acetonitriles, highlighting the role of this compound as a key intermediate in drug synthesis processes (Yamada et al., 1981).

Metabolic Studies and Toxicology

The metabolism and toxicological aspects of acetonitrile derivatives, including those related to this compound, have been subjects of study. Research has investigated the role of cytochrome P-450 enzymes in the oxidation of acetonitrile to cyanide, providing insights into the metabolic pathways and potential toxicological implications of nitrile-containing compounds (Feierman & Cederbaum, 1989).

Analytical and Bioanalytical Applications

The compound has also been referenced in the development of analytical methods, particularly in the context of liquid chromatography/mass spectrometry (LC/MS) for peptide analysis. Alternatives to acetonitrile, a commonly used solvent in LC/MS, have been assessed, with a focus on reducing toxicity and improving analytical performance (Fritz et al., 2009).

Pharmacological Research

In pharmacological research, the use of acetonitrile and its derivatives in drug development and pharmacokinetics studies has been explored. For example, studies on the pharmacokinetics and brain penetration of specific compounds highlight the relevance of acetonitrile derivatives in developing drugs with potential central nervous system applications (Yuan et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 2-(2-Pyrimidinylsulfanyl)acetonitrile are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.

Biochemical Pathways

It is known that the compound’s anti-inflammatory effects are due to its impact on the pathways involving the inflammatory mediators mentioned above . The downstream effects of this impact include a reduction in inflammation and associated symptoms.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the inflammatory response . By inhibiting the expression and activities of key inflammatory mediators, the compound can help to alleviate inflammation and its associated symptoms.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDADVILLLUBBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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